Cas no 2680661-91-8 (benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate)

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680661-91-8
- benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
- EN300-28300723
- benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate
-
- インチ: 1S/C16H15BrClNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
- InChIKey: MFAXBBDFOMADHJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)Cl)CCNC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 366.99747g/mol
- 同位素质量: 366.99747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 4.7
benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300723-10.0g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28300723-1.0g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28300723-5g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28300723-10g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28300723-0.25g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28300723-0.1g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28300723-5.0g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28300723-0.5g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28300723-1g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28300723-2.5g |
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
2680661-91-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamateに関する追加情報
Introduction to Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate (CAS No. 2680661-91-8)
Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate, with the chemical formula C₁₅H₁₃BrClN₂O and CAS number 2680661-91-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both bromine and chlorine substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>N-2-(4-bromo-2-chlorophenyl)ethylcarbamate moiety is particularly interesting as it combines a carbamate group with a substituted benzyl group. This structural feature allows for diverse chemical modifications, which can be exploited in the development of novel drugs. The carbamate group is known for its ability to form stable bonds with various biological targets, while the benzyl group provides a versatile handle for further functionalization.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing bromine and chlorine substituents. These elements are known to enhance the binding affinity of molecules to biological targets, making them valuable in drug design. For instance, studies have shown that< strong>4-bromo-2-chlorophenyl derivatives exhibit promising activity against various diseases, including cancer and infectious disorders.
The synthesis of Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include the formation of the carbamate bond, followed by the introduction of the bromo and chloro substituents on the aromatic ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
One of the most notable applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, it is possible to develop therapies that modulate these pathways effectively. The< strong>bromo and< strong>chloro substituents on Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate are particularly useful in designing molecules that interact tightly with kinase active sites.
Recent research has also explored the use of this compound in combination therapies. By pairing it with other pharmacological agents, it may be possible to enhance therapeutic efficacy while minimizing side effects. For example, studies have shown that combining kinase inhibitors with other targeted therapies can lead to synergistic effects, improving patient outcomes.
The pharmacokinetic properties of Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing safe and effective drugs. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, making it a promising candidate for further development.
In conclusion, Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate (CAS No. 2680661-91-8) is a versatile compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an attractive intermediate for synthesizing novel drugs targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in medicinal chemistry.
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